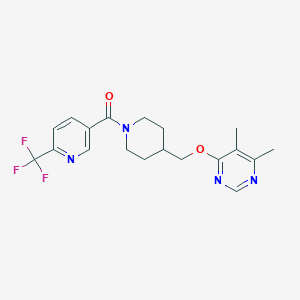

(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a piperidine ring, a pyrimidine moiety, and a trifluoromethyl-substituted pyridine. This structural complexity suggests significant potential for biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H24F3N5O, with a molecular weight of approximately 345.422 g/mol. The presence of multiple functional groups indicates that the compound may interact with various biological systems through diverse mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C18H24F3N5O |

| Molecular Weight | 345.422 g/mol |

| CAS Number | 2310140-08-8 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties, suggesting potential applications in treating infections.

Case Studies and Experimental Data

-

Anticancer Activity :

- Research has indicated that derivatives of compounds containing pyrimidine and piperidine rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds demonstrated their ability to inhibit cell proliferation in tumorigenic cell lines .

- A study focusing on the interaction of similar compounds with cancer cells showed that they could induce apoptosis through the modulation of apoptotic pathways .

-

Antimicrobial Properties :

- Compounds with similar structures have been evaluated for their antimicrobial efficacy. For example, research has shown that certain pyrimidine derivatives possess significant activity against both Gram-positive and Gram-negative bacteria .

- The DPPH radical scavenging assay indicated antioxidant properties, suggesting potential use in preventing oxidative stress-related diseases .

- Computational Studies :

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.

- Pyrimidine Modification : Introducing the dimethylpyrimidine moiety through selective reactions.

- Trifluoromethylation : Employing fluorination techniques to introduce trifluoromethyl groups at specific positions on the pyridine ring.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Compounds with similar structural features have been reported to act as enzyme inhibitors. For instance, the piperidine and pyrimidine components can interact with active sites of various enzymes, potentially inhibiting their activity.

Receptor Modulation

The structural characteristics indicate that this compound may serve as a receptor modulator, influencing pathways related to neurotransmission or other cellular signaling mechanisms.

Synthesis and Mechanisms of Action

The synthesis typically involves multi-step organic reactions, requiring careful control of conditions to achieve high yields and purity. Potential synthetic routes could include:

- Formation of the piperidine ring.

- Introduction of the pyrimidine moiety via nucleophilic substitution.

- Addition of the trifluoromethyl group through electrophilic aromatic substitution.

Applications in Drug Discovery

The unique combination of structural elements in this compound positions it as a candidate for drug development:

- Anticancer Research : Similar compounds have shown promise in targeting cancer cell proliferation pathways.

- Antimicrobial Agents : The potential for developing new antibiotics or antifungal agents based on its structure.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Similar pyridine structure | Antimicrobial properties |

| 5-Fluoroindole | Indole structure with fluorine substitution | Anticancer activity |

| 1-(4-Pyridyl)-3-methylurea | Contains pyridine and urea | Antidiabetic effects |

These comparisons highlight how variations in substituents can significantly affect biological activity, suggesting that the trifluoromethyl and pyrimidine groups in the target compound may confer unique pharmacological properties.

Case Studies and Research Findings

Research utilizing computational methods like PASS (Prediction of Activity Spectra for Substances) has been employed to predict the biological activity of structurally similar compounds based on their chemical features. These studies indicate that compounds with similar frameworks often exhibit diverse biological activities, supporting further investigation into this specific compound's therapeutic potential.

Propiedades

IUPAC Name |

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O2/c1-12-13(2)24-11-25-17(12)28-10-14-5-7-26(8-6-14)18(27)15-3-4-16(23-9-15)19(20,21)22/h3-4,9,11,14H,5-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXHPQYVUQDYRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.